molecular formula C11H11N3O B13302076 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13302076
M. Wt: 201.22 g/mol
InChI Key: KYWMOASIUVLQCY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-methylimidazole with 4-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 1-(1H-Imidazol-1-yl)-4-(1H-imidazol-1-yl)methylbenzene
  • 1-(1H-Imidazol-1-yl)-4-(1H-imidazol-1-yl)methylbenzene

Uniqueness

1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(2-methylimidazol-1-yl)pyridin-4-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8(15)10-3-4-13-11(7-10)14-6-5-12-9(14)2/h3-7H,1-2H3

InChI Key

KYWMOASIUVLQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)C(=O)C

Origin of Product

United States

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